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Compound of Interest

4-Chloro-3-(3,5-
Compound Name:
dichlorophenyl)benzoic acid

CAS No.: 1261914-57-1

Cat. No.: B6407643

Get Quote

\ J

Subtitle: A Strategic Analysis of Halogenated Biphenyl Scaffolds in TTR Stabilization and
Kinase Modulation

Executive Summary

This technical guide provides an in-depth analysis of 4-Chloro-3-(3,5-dichlorophenyl)benzoic
acid (4C-3DCB) and its structural analogs. As a rigid biphenyl carboxylic acid, this scaffold
represents a privileged structure in medicinal chemistry, primarily recognized for its potential as
a Transthyretin (TTR) Kinetic Stabilizer and a Kinase Inhibitor (MAPK/AMPK).

The "3,5-dichlorophenyl” moiety serves as a bioisostere for the di-iodophenyl ring of thyroxine
(T4), enabling high-affinity binding to the TTR tetramer's hydrophobic pockets. The addition of
the 4-chloro substituent on the benzoic acid ring introduces steric bulk and metabolic
resistance, distinguishing it from first-generation analogs like diflunisal. This guide details the
synthesis, structure-activity relationships (SAR), and mechanistic validation of this compound
class.
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Chemical Architecture & SAR Analysis

The pharmacological potency of 4C-3DCB is driven by three critical structural domains. The
design rationale follows the "Thyroxine Mimicry" hypothesis, where halogenated biphenyls
occupy the T4 binding sites (2 per tetramer) to prevent protein dissociation.

Structural Domains
Domain Chemical Feature Biological Function

Forms electrostatic salt bridges
with Lys15 and Glu54 in the

Ring A (Effector) Benzoic Acid
TTR binding pocket; essential
for anchoring.
Provides a rigid, non-rotatable
scaffold that locks the
Linker/Core Biphenyl Bond molecule in a bioactive
conformation, minimizing
entropy loss upon binding.
Acts as a "deep pocket" filler.
The 3,5-dichloro substitution
mimics the iodine atoms of T4,
Ring B (Hydrophobic) 3,5-Dichlorophenyl engaging in halogen bonding
and hydrophobic interactions
with Leul7, Leul10, and
Val121.
Located on Ring A (ortho to the
biphenyl bond). Increases
lipophilicity (LogP) and induces
Modifier 4-Chloro Group a twisted conformation

(dihedral angle ~40-60°) to
optimize fit within the TTR

channel.

Calculated Physicochemical Profile

e Molecular Formula: C13H7CIz02
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Molecular Weight: ~301.55 g/mol

cLogP: 4.8 — 5.2 (High lipophilicity, requires formulation strategies)

Topological Polar Surface Area (TPSA): 37.3 A2 (Excellent membrane permeability)

pKa: ~3.8 — 4.2 (Carboxylic acid; ionized at physiological pH)

Chemical Synthesis: Suzuki-Miyaura Cross-
Coupling

The most robust route for synthesizing 4-Chloro-3-(3,5-dichlorophenyl)benzoic acid utilizes
a palladium-catalyzed Suzuki-Miyaura coupling. This method is preferred over Grignard
reagents due to functional group tolerance (carboxylic acid) and milder conditions.

Retrosynthetic Analysis

» Disconnection: Aryl-Aryl bond at C3.

o Electrophile: 3-Bromo-4-chlorobenzoic acid (or its methyl ester to prevent catalyst
poisoning).

¢ Nucleophile: 3,5-Dichlorophenylboronic acid.

Visualization: Synthetic Pathway
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Figure 1: Palladium-catalyzed synthesis of 4C-3DCB via Suzuki-Miyaura coupling.

Detailed Protocol (Bench Scale)
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¢ Reagents:

o

3-Bromo-4-chlorobenzoic acid (1.0 eq, 5 mmol)

[¢]

3,5-Dichlorophenylboronic acid (1.2 eq, 6 mmol)

[¢]

Pd(PPhs)4 (0.05 eq, 0.25 mmol)

[e]

Potassium Carbonate (K2COs) (2.0 eq, 10 mmol)

o

Solvent: 1,4-Dioxane : Water (4:1 ratio, degassed)

e Procedure:

[e]

Charge a round-bottom flask with the aryl halide, boronic acid, and base.

[e]

Add the solvent mixture and degas with N2 for 15 minutes (Critical: Oxygen poisons
Pd(0)).

[e]

Add Pd(PPhs)a quickly under N2 flow.

Heat to 90°C for 12—16 hours under reflux.

o

o Monitor by TLC (Hexane:EtOAc 3:1).
o Workup:
o Cool to room temperature.[1][2] Filter through Celite to remove Pd black.
o Acidify the filtrate with 1M HCI to pH ~2 (Precipitates the free acid).
o Extract with Ethyl Acetate (3x). Wash with brine, dry over Na2S0a4.[3][4]

o Purification: Recrystallization from Ethanol/Water or Flash Chromatography (SiOz, 0-5%
MeOH in DCM).

Mechanism of Action (MoA)

The primary therapeutic utility of this scaffold is in Transthyretin (TTR) Amyloidosis (ATTR).
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TTR Kinetic Stabilization

TTR is a homotetrameric protein that transports thyroxine and retinol. In ATTR, the tetramer
dissociates into monomers, which then misfold and aggregate into amyloid fibrils.

e Binding Mode: 4C-3DCB binds to the two unoccupied T4 binding sites at the dimer-dimer
interface.

 Stabilization: The binding energy increases the activation barrier for tetramer dissociation,
effectively "freezing" the protein in its native, non-amyloidogenic state.

Visualization: Amyloid Inhibition Pathway
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Figure 2: Mechanism of TTR stabilization by 4C-3DCB, preventing the rate-limiting dissociation
step.

Experimental Protocols for Validation
TTR Stabilization Assay (Fibril Formation)

This assay measures the drug's ability to inhibit acid-induced fibril formation.
e Reagents: Recombinant WT-TTR (0.4 mg/mL), Acetate buffer (pH 4.4), Thioflavin T (ThT).
e Method:

o Incubate TTR (3.6 uM) with test compound (3.6 uM or 7.2 uM) for 30 min at 37°C in
neutral buffer.

o Initiate amyloidogenesis by adding Acetate buffer (pH 4.4).
o Incubate at 37°C for 72 hours.
o Add Thioflavin T (10 uM) and measure fluorescence (Ex: 440 nm, Em: 482 nm).

e Success Criteria: >50% reduction in fluorescence compared to DMSO control indicates

potent stabilization.

Kinase Inhibition Screening (Secondary Target)

Given the scaffold's similarity to kinase inhibitors (e.g., p38 MAPK), specificity profiling is
required.

o Platform: ADP-Glo™ Kinase Assay.
e Target: p38a MAPK or AMPK.
e Protocol:

o Incubate kinase, substrate, and ATP with serial dilutions of 4C-3DCB.
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Reaction time: 60 min at RT.

[e]

o

Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.

[¢]

Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

[e]

Output: Calculate IC50 based on luminescence reduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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